molecular formula C8H13N3O3 B13303411 5-Amino-3-(2-methoxyethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion+

5-Amino-3-(2-methoxyethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion+

Cat. No.: B13303411
M. Wt: 199.21 g/mol
InChI Key: BEKAKZHZNXGABW-UHFFFAOYSA-N
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Description

5-Amino-3-(2-methoxyethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a methoxyethyl group, and a methyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-methoxyethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-methoxyethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-3-(2-methoxyethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-methoxyethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dion
  • 5-Amino-3-(2-methoxyethyl)benzo[d]oxazol-2(3h)-one

Uniqueness

5-Amino-3-(2-methoxyethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-3-(2-methoxyethyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-10-5-6(9)7(12)11(8(10)13)3-4-14-2/h5H,3-4,9H2,1-2H3

InChI Key

BEKAKZHZNXGABW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCOC)N

Origin of Product

United States

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